molecular formula C8H13ClN2O2 B1486486 2-chloro-N-(2-oxoazepan-3-yl)acetamide CAS No. 152266-99-4

2-chloro-N-(2-oxoazepan-3-yl)acetamide

Cat. No. B1486486
M. Wt: 204.65 g/mol
InChI Key: BNYSTUVPISFYQV-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-oxoazepan-3-yl)acetamide” is a chemical compound with the CAS Number: 152266-99-4 . It has a molecular weight of 204.66 and its molecular formula is C8H13ClN2O2 . The compound is typically in a solid state and is stored at room temperature .


Molecular Structure Analysis

The InChI code for “2-chloro-N-(2-oxoazepan-3-yl)acetamide” is 1S/C8H13ClN2O2/c9-5-7(12)11-6-3-1-2-4-10-8(6)13/h6H,1-5H2,(H,10,13)(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-chloro-N-(2-oxoazepan-3-yl)acetamide” is a solid at room temperature . It has a predicted boiling point of approximately 498.7° C at 760 mmHg and a predicted density of approximately 1.2 g/cm^3 . The predicted refractive index is n20D 1.51 .

Scientific Research Applications

Analgesic and Anti-Inflammatory Activities

2-chloro-N-(2-oxoazepan-3-yl)acetamide has been explored for its potential in analgesic and anti-inflammatory activities. A study by Alagarsamy et al. (2015) detailed the synthesis of novel compounds from this chemical, which showed potent analgesic and anti-inflammatory effects. These compounds demonstrated a moderate increase in potency compared to standard drugs like diclofenac sodium.

Antibacterial Properties

The compound has been investigated for its antibacterial properties. In research conducted by Desai et al. (2008), derivatives of 2-chloro-N-(2-oxoazepan-3-yl)acetamide showed moderate to good activity against gram-positive and gram-negative bacteria like S. aureus and E. coli.

Herbicidal Use

Another application area is in agriculture, specifically as a herbicide. A study by Weisshaar & Böger (1989) discussed the use of chloroacetamides, including 2-chloro-N-(2-oxoazepan-3-yl)acetamide, as herbicides for controlling weeds in various crops.

Anticancer Activity

The compound has also been researched for its anticancer activity. Horishny et al. (2021) synthesized derivatives that exhibited potent and selective cytotoxic effects against leukemia cell lines. Similarly, Karaburun et al. (2018) found that certain derivatives showed significant growth inhibition in various cancer cell lines.

Photovoltaic Efficiency and Ligand-Protein Interactions

The compound's derivatives have been evaluated for their potential in photovoltaic efficiency and ligand-protein interactions. Mary et al. (2020) studied benzothiazolinone acetamide analogs, revealing their suitability as photosensitizers in dye-sensitized solar cells and potential in molecular docking with cyclooxygenase 1.

Antimicrobial Agents

The compound's derivatives have shown promise as antimicrobial agents. Debnath & Ganguly (2015) synthesized and evaluated several derivatives for their antibacterial and antifungal activities against pathogenic microorganisms.

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with the compound are H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . Various precautionary measures are recommended when handling this compound .

properties

IUPAC Name

2-chloro-N-(2-oxoazepan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2/c9-5-7(12)11-6-3-1-2-4-10-8(6)13/h6H,1-5H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYSTUVPISFYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-oxoazepan-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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